molecular formula C10H6F6N2O2 B2916057 2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide CAS No. 15059-42-4

2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide

Cat. No.: B2916057
CAS No.: 15059-42-4
M. Wt: 300.16
InChI Key: XSSQNTJYQBQTJO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide is an organic compound with the molecular formula C10H6F6N2O2. This compound is characterized by the presence of trifluoromethyl groups and an acetamide moiety, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide typically involves the reaction of trifluoroacetic anhydride with 3-aminoacetophenone under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modification of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide is unique due to the presence of both trifluoromethyl and acetamido groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6N2O2/c11-9(12,13)7(19)17-5-2-1-3-6(4-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSQNTJYQBQTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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